molecular formula C24H16ClN3O3 B2568852 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1359478-46-8

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No. B2568852
CAS RN: 1359478-46-8
M. Wt: 429.86
InChI Key: YUQUOVDRSJQLNX-UHFFFAOYSA-N
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16ClN3O3 and its molecular weight is 429.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial and Antifungal Properties : New quinazolines and triazole derivatives have been synthesized, showing potential as antimicrobial agents against various bacterial and fungal strains. These studies reveal the compound's role in developing treatments for infections caused by bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans, Aspergillus niger (Desai, Shihora, & Moradia, 2007; Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Thermo-Physical Characterization

  • Thermo-Physical Properties : The thermo-physical properties of 1,3,4-oxadiazole derivatives have been characterized in solvents like chloroform and N,N-dimethylformamide. This research provides insight into the compound's structural effects on thermodynamic parameters, highlighting its potential in material science applications (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Catalytic and Biological Applications

  • Catalytic Activity in Organic Synthesis : Research has explored the use of oxo-rhenium(V) complexes with heterocyclic ligands for the catalytic reduction of aldehydes. This work demonstrates the compound's utility in synthetic organic chemistry, offering efficient pathways for producing primary alcohols (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).

Electroluminescence and Photophysical Studies

Synthesis and Evaluation of Novel Derivatives

  • Anti-inflammatory and Analgesic Agents : The synthesis of quinazolinone derivatives has shown potential anti-inflammatory and analgesic activities. This research supports the compound's application in discovering new therapeutic agents (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3/c1-30-16-8-6-7-15(13-16)28-14-20(17-9-2-3-10-18(17)24(28)29)23-26-22(27-31-23)19-11-4-5-12-21(19)25/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQUOVDRSJQLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

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